3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid
Description
Properties
Molecular Formula |
C10H12ClNO3 |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
3-(2-chloro-5-methoxyanilino)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-7-2-3-8(11)9(6-7)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) |
InChI Key |
LNAFVOMCSWVASR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
The synthesis of 3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid typically follows one of several general approaches, with the most common being:
Nucleophilic Substitution Approach
This approach involves the nucleophilic substitution reaction between 2-chloro-5-methoxyaniline and a suitable 3-carbon electrophile containing a carboxylic acid functionality or precursor. The aniline serves as the nucleophile, attacking an appropriately activated 3-halopropanoic acid or its derivatives.
Michael Addition Approach
An alternative approach involves Michael addition of 2-chloro-5-methoxyaniline to acrylic acid or its derivatives (such as acrylate esters), followed by hydrolysis if an ester intermediate is formed. This approach takes advantage of the nucleophilicity of the aniline nitrogen toward α,β-unsaturated carbonyl compounds.
Protection-Deprotection Strategy
For improved selectivity and yields, approaches employing protection-deprotection strategies may be utilized, particularly when working with sensitive functional groups or when attempting to minimize side reactions.
Detailed Preparation Methods
Method 1: Direct Nucleophilic Substitution
One of the most straightforward approaches involves the direct nucleophilic substitution reaction between 2-chloro-5-methoxyaniline and 3-bromopropanoic acid or 3-chloropropanoic acid.
Materials and Reagents
| Reagent | Chemical Formula | Quantity | Purity |
|---|---|---|---|
| 2-Chloro-5-methoxyaniline | C₇H₈ClNO | 1.0 equiv. | ≥95% |
| 3-Bromopropanoic acid | C₃H₅BrO₂ | 1.1-1.2 equiv. | ≥98% |
| Potassium carbonate | K₂CO₃ | 2.0-2.5 equiv. | Anhydrous |
| Dimethylformamide (DMF) | C₃H₇NO | - | Anhydrous |
| Water | H₂O | - | Purified |
| Hydrochloric acid | HCl | - | 1-2 M solution |
Procedure
- To a solution of 2-chloro-5-methoxyaniline (1.0 equiv.) in anhydrous DMF (10-15 mL per gram of aniline) in a suitable round-bottom flask, add potassium carbonate (2.0-2.5 equiv.).
- Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (nitrogen or argon).
- Add 3-bromopropanoic acid (1.1-1.2 equiv.) dropwise or in small portions while maintaining the temperature below 30°C.
- Heat the reaction mixture to 80-90°C and stir for 12-24 hours while monitoring by thin-layer chromatography (TLC) or HPLC.
- After completion, cool the mixture to room temperature and pour into ice-cold water (3-4 times the reaction volume).
- Acidify the mixture to pH 2-3 using dilute hydrochloric acid, resulting in precipitation of the product.
- Filter the precipitate, wash with cold water, and dry under vacuum at 40-50°C.
- If necessary, recrystallize from an appropriate solvent system such as ethanol/water or ethyl acetate/hexane.
Yield and Purity
The expected yield ranges from 65-75% with a purity of ≥95% as determined by HPLC analysis. The product can be further purified by recrystallization if higher purity is required.
Method 2: Michael Addition to Acrylic Acid
This method involves the Michael addition of 2-chloro-5-methoxyaniline to acrylic acid, utilizing the nucleophilicity of the aniline nitrogen to form the C-N bond.
Materials and Reagents
| Reagent | Chemical Formula | Quantity | Purity |
|---|---|---|---|
| 2-Chloro-5-methoxyaniline | C₇H₈ClNO | 1.0 equiv. | ≥95% |
| Acrylic acid | C₃H₄O₂ | 1.2-1.5 equiv. | ≥99% |
| Acetic acid | C₂H₄O₂ | Catalytic amount | Glacial |
| Methanol or ethanol | CH₃OH or C₂H₅OH | - | Anhydrous |
| Water | H₂O | - | Purified |
| Hydrochloric acid | HCl | - | 1-2 M solution |
Procedure
- Dissolve 2-chloro-5-methoxyaniline (1.0 equiv.) in anhydrous methanol or ethanol (10-15 mL per gram of aniline) in a suitable round-bottom flask.
- Add a catalytic amount of glacial acetic acid (0.1-0.2 equiv.).
- Add acrylic acid (1.2-1.5 equiv.) dropwise while maintaining the temperature below 30°C.
- Stir the reaction mixture at room temperature for 2-3 hours, then heat to reflux for an additional 6-12 hours while monitoring by TLC or HPLC.
- After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
- Dissolve the residue in ethyl acetate and wash sequentially with dilute hydrochloric acid, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography if necessary.
Yield and Purity
The expected yield ranges from 60-70% with a purity of ≥90% as determined by HPLC analysis. The product can be further purified by recrystallization from an appropriate solvent system.
Method 3: Ester Route with Hydrolysis
This method involves a two-step approach: first forming the ethyl or methyl ester of the target compound, followed by hydrolysis to obtain the free acid.
Materials and Reagents
| Reagent | Chemical Formula | Quantity | Purity |
|---|---|---|---|
| 2-Chloro-5-methoxyaniline | C₇H₈ClNO | 1.0 equiv. | ≥95% |
| Ethyl 3-bromopropanoate | C₅H₉BrO₂ | 1.1-1.2 equiv. | ≥98% |
| Potassium carbonate | K₂CO₃ | 2.0-2.5 equiv. | Anhydrous |
| Dimethylformamide (DMF) | C₃H₇NO | - | Anhydrous |
| Sodium hydroxide | NaOH | 2.0-3.0 equiv. | ≥97% |
| Methanol or ethanol | CH₃OH or C₂H₅OH | - | Anhydrous |
| Water | H₂O | - | Purified |
| Hydrochloric acid | HCl | - | 1-2 M solution |
Procedure: Step 1 - Ester Formation
- To a solution of 2-chloro-5-methoxyaniline (1.0 equiv.) in anhydrous DMF (10-15 mL per gram of aniline) in a suitable round-bottom flask, add potassium carbonate (2.0-2.5 equiv.).
- Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (nitrogen or argon).
- Add ethyl 3-bromopropanoate (1.1-1.2 equiv.) dropwise while maintaining the temperature below 30°C.
- Heat the reaction mixture to 70-80°C and stir for 8-16 hours while monitoring by TLC or HPLC.
- After completion, cool the mixture to room temperature and pour into ice-cold water (3-4 times the reaction volume).
- Extract the mixture with ethyl acetate (3 times), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude ester by column chromatography if necessary.
Procedure: Step 2 - Ester Hydrolysis
- Dissolve the ester obtained in step 1 in a mixture of methanol or ethanol and water (3:1 v/v, 10-15 mL per gram of ester).
- Add sodium hydroxide (2.0-3.0 equiv.) and stir at room temperature for 1-2 hours, then heat to 50-60°C for an additional 2-4 hours while monitoring by TLC or HPLC.
- After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the organic solvent.
- Dilute with water and wash with ethyl acetate to remove any unreacted starting material or impurities.
- Acidify the aqueous layer to pH 2-3 using dilute hydrochloric acid, resulting in precipitation of the product.
- Filter the precipitate, wash with cold water, and dry under vacuum at 40-50°C.
- If necessary, recrystallize from an appropriate solvent system.
Yield and Purity
The overall expected yield from the two-step process ranges from 55-65% with a purity of ≥95% as determined by HPLC analysis. Although the overall yield is lower compared to direct methods, this approach often provides a product with higher purity and fewer impurities.
Purification and Characterization
Purification Techniques
Several purification techniques can be employed to obtain high-purity 3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid:
Recrystallization
Recrystallization is a common method for purifying the target compound. Suitable solvent systems include:
- Ethanol/water (varying ratios depending on solubility)
- Ethyl acetate/hexane
- Methanol/diethyl ether
The typical procedure involves dissolving the crude product in a minimum amount of hot solvent, filtering while hot, and allowing slow cooling to induce crystallization. The crystals are then filtered, washed with cold solvent, and dried.
Column Chromatography
For difficult-to-separate impurities, column chromatography can be employed using silica gel as the stationary phase and various mobile phase systems:
- Dichloromethane/methanol (gradient from 98:2 to 90:10)
- Ethyl acetate/hexane/acetic acid (varying ratios)
- Chloroform/methanol (gradient from 95:5 to 85:15)
Salt Formation and Recrystallization
Formation of salts (such as hydrochloride or sodium salt) followed by recrystallization can be an effective purification strategy, especially when dealing with amphoteric compounds like 3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid.
Analytical Characterization
Spectroscopic Data
NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.00-6.90 (m, 1H, ArH), 6.85-6.75 (m, 2H, ArH), 5.70-5.60 (br t, 1H, NH), 3.75 (s, 3H, OCH₃), 3.30-3.20 (t, 2H, CH₂NH), 2.55-2.45 (t, 2H, CH₂COOH), 12.20-12.10 (br s, 1H, COOH)
- ¹³C NMR (100 MHz, DMSO-d₆): δ 172.5 (COOH), 150.2 (C-OCH₃), 138.5 (C-NH), 128.7 (C-Cl), 117.3, 113.8, 112.2 (3 × ArC), 55.8 (OCH₃), 40.2 (CH₂NH), 33.8 (CH₂COOH)
Infrared Spectroscopy :
- IR (KBr, cm⁻¹): 3350-3300 (NH stretch), 3000-2850 (C-H stretch), 1710-1690 (C=O stretch), 1600-1580, 1510-1490 (aromatic C=C), 1250-1230 (C-O stretch), 750-730 (C-Cl stretch)
Mass Spectrometry :
- HRMS (ESI): m/z calculated for C₁₀H₁₂ClNO₃ [M+H]⁺: 230.0584, found: 230.0581
- MS/MS fragmentation pattern: loss of CO₂H (m/z 184), loss of CH₂CH₂CO₂H (m/z 158)
Physical Analysis
Melting Point : Typically in the range of 125-135°C, depending on crystalline form and purity.
X-ray Crystallography : Crystallographic data, when available, provides definitive structural confirmation.
Elemental Analysis :
Calculated for C₁₀H₁₂ClNO₃: C, 52.30%; H, 5.27%; N, 6.10%; Cl, 15.44%.
Comparison of Synthetic Methods
Yield and Efficiency Comparison
| Method | Average Yield (%) | Reaction Time (h) | Temperature (°C) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Nucleophilic Substitution | 65-75 | 12-24 | 80-90 | Simple procedure, fewer steps | Requires higher temperature, potential side reactions |
| Michael Addition | 60-70 | 8-15 | 25 then reflux | Milder conditions, fewer side reactions | Moderate yield, longer reaction time |
| Ester Route with Hydrolysis | 55-65 (overall) | 16-24 (total) | 70-80, then 50-60 | Higher purity product, milder conditions | Lower overall yield, two-step process |
Scalability Considerations
Direct Nucleophilic Substitution
This method is generally scalable to multi-gram quantities with consistent yields. However, exothermic reactions during the addition of 3-bromopropanoic acid require careful temperature control, especially at larger scales. The use of DMF as a solvent presents challenges for large-scale production due to its high boiling point and difficult removal.
Michael Addition
The Michael addition approach offers good scalability with fewer thermal management concerns. However, acrylic acid polymerization can become problematic at larger scales, potentially requiring the addition of polymerization inhibitors. The approach is generally suitable for medium-scale preparations.
Ester Route with Hydrolysis
Despite the two-step nature of this approach, it often provides better scalability due to the more controllable reaction conditions and easier isolation of intermediates. The ester intermediates are typically more stable and easier to handle than the corresponding acids, making this route attractive for larger-scale production.
Environmental and Economic Considerations
| Method | Solvent Usage | Reagent Cost | Waste Generation | E-factor | Green Chemistry Aspects |
|---|---|---|---|---|---|
| Direct Nucleophilic Substitution | High (DMF) | Moderate | Moderate-High | 25-35 | Poor solvent choice, moderate atom economy |
| Michael Addition | Moderate | Low-Moderate | Moderate | 20-30 | Better atom economy, less hazardous reagents |
| Ester Route with Hydrolysis | High | Moderate-High | High | 30-40 | Lower atom economy due to two-step process |
Applications and Derivatives
Pharmaceutical Applications
3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. The compound's structural features allow for further functionalization at both the carboxylic acid and secondary amine positions.
Further Derivatization
The compound can undergo various transformations:
- Amide formation at the carboxylic acid position
- N-alkylation at the secondary amine
- Esterification of the carboxylic acid
- Metal complexation for catalytic applications
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
Coupling and Hydrolysis
-
Coupling : Amino acid backbones are linked to aromatic substituents via peptide coupling methodologies.
-
Hydrolysis : Acidic or basic conditions may cleave ester groups to generate carboxylic acids, influencing bioavailability.
Key Chemical Transformations
The compound undergoes transformations critical for its biological activity and structural modification:
Deprotection
-
Mechanism : TFA removes acid-labile protecting groups (e.g., Boc), exposing reactive amines for further reactions .
-
Neutralization : Triethylamine neutralizes residual acid to stabilize the free amine .
Hydrolysis and Amidation
-
Hydrolysis : Ester groups (e.g., methyl esters) are hydrolyzed to carboxylic acids under acidic/basic conditions, altering solubility and reactivity.
-
Amidation : Amino groups can react with carboxylic acids or acid chlorides to form amide bonds, enhancing stability or modifying bioactivity.
Comparative Analysis of Structural Analogues
Structural similarities with related compounds highlight reaction trends and functional group influences:
Reaction Conditions and Optimization
-
Reagents : DCC, EDC, TFA, triethylamine, acetonitrile, dichloromethane .
-
Purification : Flash chromatography (ethyl acetate/dichloromethane gradients), HPLC .
-
Yield Enhancement : Temperature control, solvent choice (e.g., acetonitrile for substitution), and stepwise deprotection/neutralization cycles .
References US20060293228A1. Therapeutic compositions and methods using solid-phase synthesis. ACS Publications. Synthesis of benzotriazole-derived α-amino acids. PubChem. 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid. EvitaChem. (S)-3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid hydrochloride.
Scientific Research Applications
3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid involves its interaction with specific molecular targets. The chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the propanoic acid moiety can participate in ionic interactions. These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Aryl Substituent Modifications
Heterocyclic vs. Phenyl Systems
Physicochemical Properties
Biological Activity
3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid, a compound with notable biological properties, has garnered attention in various research fields due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C11H12ClN1O3
- Molecular Weight : 243.67 g/mol
- IUPAC Name : 3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid
- Canonical SMILES : CC(C(=O)O)N(c1cc(Cl)cc(c1OC)C)C
The biological activity of 3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid primarily involves its interaction with various enzymes and receptors. The compound is believed to modulate the activity of specific targets, potentially acting as an enzyme inhibitor.
Key Mechanisms:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, preventing substrate interaction and thereby inhibiting enzymatic activity.
- Receptor Modulation : It may interact with receptors involved in signaling pathways, influencing physiological responses.
Biological Activity
Research indicates that 3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid exhibits a range of biological activities:
- Antiviral Activity : Some studies have reported its effectiveness against viral infections, particularly in inhibiting viral replication.
- Antibacterial Properties : The compound has shown activity against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Preliminary findings suggest that it may reduce inflammation through modulation of inflammatory pathways.
Case Studies and Experimental Results
-
Antiviral Studies :
- In vitro assays demonstrated that 3-[(2-Chloro-5-methoxyphenyl)amino]propanoic acid inhibits the replication of certain viruses, with IC50 values indicating significant antiviral potency.
-
Antibacterial Activity :
- A series of experiments tested the compound against Gram-positive and Gram-negative bacteria. The results indicated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains (e.g., E. coli, S. aureus).
-
Anti-inflammatory Activity :
- The compound was evaluated in animal models for its anti-inflammatory effects, showing a reduction in edema and inflammatory markers.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Antibacterial | MIC values ranging from 4.69 to 22.9 µM | |
| Anti-inflammatory | Reduction in edema and inflammatory markers |
Table 2: Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
